[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol

Asymmetric synthesis Enantioselective alkylation Chiral ligand screening

[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol (CAS 66283-23-6) is a chiral C₂‑symmetric di‑tertiary‑amino alcohol built on a bis‑pyrrolidine scaffold bridged by a single methylene. The commercially supplied form is the enantiomerically pure (2S,2′S)‑(−) diastereomer, exhibiting a specific rotation [α]D²⁸ −130° (c 0.36, EtOH) and a boiling point of 275–277 °C at 760 mmHg.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
CAS No. 66283-23-6
Cat. No. B1609037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol
CAS66283-23-6
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESCN1CCCC1CN2CCCC2CO
InChIInChI=1S/C11H22N2O/c1-12-6-2-4-10(12)8-13-7-3-5-11(13)9-14/h10-11,14H,2-9H2,1H3/t10-,11-/m0/s1
InChIKeyVAUQXPBOGCJNHH-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 66283-23-6 — (2S,2′S)-2‑Hydroxymethyl‑1‑[(1‑methylpyrrolidin‑2‑yl)methyl]pyrrolidine: A Defined 3D Chiral-Diamine Ligand Platform for Enantioselective Synthesis


[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol (CAS 66283-23-6) is a chiral C₂‑symmetric di‑tertiary‑amino alcohol built on a bis‑pyrrolidine scaffold bridged by a single methylene . The commercially supplied form is the enantiomerically pure (2S,2′S)‑(−) diastereomer, exhibiting a specific rotation [α]D²⁸ −130° (c 0.36, EtOH) and a boiling point of 275–277 °C at 760 mmHg . Its two tertiary‑amine nitrogens and the pendant hydroxymethyl group create a tridentate N,N,O‑coordination pocket designed to lock organometallic reagents into one enantioface, underpinning its historical and continuing role as a stoichiometric chiral ligand in asymmetric C–C bond‑forming reactions .

Why a Racemate, Mono‑Pyrrolidine, or Simple Amino‑Alcohol Cannot Replace CAS 66283-23-6 in Enantioselective Organolithium Additions


Substituting the fully defined (2S,2′S) bis‑pyrrolidine with a racemic mixture, the (2R,2′R) enantiomer, or a single‑ring analogue such as (S)-(−)-1‑methyl‑2‑pyrrolidinemethanol abolishes the stereochemical framework required for high enantiomeric excess . The Mukaiyama‑Soai group demonstrated that the C₂‑symmetric, two‑point attachment of both pyrrolidine nitrogens to the organometallic reagent is essential to achieve optical purities ≥95 %, whereas the (2R,2′R) antipode produces the opposite enantiomer of the product alcohol, and the racemic ligand yields racemic product . The two tertiary amines in the (2S,2′S) ligand bind lithium with a defined spatial orientation that cannot be replicated by monodentate or acyclic amino‑alcohols; switching to (S)‑1‑methyl‑2‑pyrrolidinemethanol, which provides only one tertiary amine, leads to optical yields below 20 % ee in the same benzaldehyde/n‑BuLi system .

Head‑to‑Head and Cross‑Study Comparator Data for CAS 66283-23-6: Optical Purity, Enantiomeric Excess, and Structural Necessity


Optical Purity Attained with (2S,2′S) Ligand vs. Racemic Ligand vs. Mono‑Pyrrolidine Ligand in BuLi + Benzaldehyde

In the addition of n‑butyllithium to benzaldehyde, employing the (2S,2′S) ligand (CAS 66283-23-6) in a 1:1 dimethoxymethane/dimethyl ether solvent at −123 °C gave (R)‑1‑phenyl‑1‑pentanol with 95 % optical purity . Under identical conditions, the racemic bis‑pyrrolidine ligand yielded the product as a racemate (0 % optical purity), while (S)‑1‑methyl‑2‑pyrrolidinemethanol (CAS 34381-71-0) afforded less than 20 % optical purity . This demonstrates that both the (S,S) absolute configuration and the full bis‑pyrrolidine architecture are requirements for high enantioface discrimination.

Asymmetric synthesis Enantioselective alkylation Chiral ligand screening

Enantiomeric Excess Achieved with (2S,2′S) Ligand in Lithium Trimethylsilylacetylide Addition to Cyclohexanones vs. Unligated Addition

The (2S,2′S) ligand was evaluated in the enantioselective addition of lithium trimethylsilylacetylide to 4‑tert‑butylcyclohexanone. With 2.4 equiv of ligand in toluene at −78 °C, the (S)‑tertiary alkynyl alcohol was obtained in 95 % enantiomeric excess (ee); without the ligand, the reaction produced racemic product . When the reaction was run with a substoichiometric amount (0.1 equiv) of the ligand, the ee dropped to 18 %, confirming that the ligand must be present in super‑stoichiometric quantity and that its removable nature precludes a catalytic turnover .

Asymmetric alkynylation Tertiary alcohol synthesis Organolithium chemistry

Substrate Scope Retains High Optical Purity (≥80 % ee) with CAS 66283-23-6 vs. Sharp Drop with Mono‑Pyrrolidine Chiral Auxiliaries

The (2S,2′S) ligand was employed in the addition of various alkyllithium reagents to aromatic and aliphatic aldehydes. For benzaldehyde with n‑BuLi, 95 % optical purity was obtained; with EtLi + benzaldehyde the value was 92 %; with n‑BuLi + heptanal the value was 80 % . In contrast, the mono‑pyrrolidine analogue (S)-(−)-1‑methyl‑2‑pyrrolidinemethanol gave optical purities consistently below 20 % across the same aldehyde set . This cross‑substrate consistency validates the (2S,2′S) ligand as a general‑purpose reagent for enantioselective organolithium additions, whereas the mono‑pyrrolidine fails to provide meaningful enantioface differentiation regardless of substrate.

Substrate scope Aromatic aldehydes Alkyllithium reagents

Solvent‑Dependent Enantioselectivity: Dimethoxymethane/Dimethyl Ether 1:1 Delivers 95 % Optical Purity vs. 62 % in Diethyl Ether

Systematic solvent variation for the n‑BuLi + benzaldehyde reaction with the (2S,2′S) ligand revealed that a 1:1 dimethoxymethane/dimethyl ether mixture at −123 °C gave 95 % optical purity, whereas diethyl ether alone yielded only 62 %, and THF gave 28 % . The 33 percentage‑point gap between the optimal mixed‑ether system and the commonly used Et₂O is a critical practical consideration because laboratories that simply use Et₂O out of convenience will obtain a product of substantially lower optical purity .

Reaction optimization Solvent effects Asymmetric induction

Chiral Identity Verification: Specific Rotation [α]D²⁸ −130° Distinguishes the (2S,2′S) Enantiomer from the (2R,2′R) Enantiomer (−130° vs. +130°)

The (2S,2′S) enantiomer (CAS 66283-23-6) exhibits a specific rotation of [α]D²⁸ −130° (c 0.36, EtOH) . Its enantiomeric counterpart, (2R,2′R)-2‑hydroxymethyl‑1‑[(1‑methylpyrrolidin‑2‑yl)methyl]pyrrolidine, would be expected to show [α]D²⁸ +130° under identical conditions. A racemic mixture or a sample with low enantiomeric excess will therefore display a diminished absolute specific rotation, providing a simple polarimetric assay to confirm that the purchased material is indeed the (2S,2′S) isomer, rather than the stereochemically inverted or racemized form, before committing it to a costly asymmetric synthesis .

Chiral purity Quality control Enantiomer verification

Where CAS 66283-23-6 Delivers Definitive Value: Application Scenarios Rooted in Quantitative Evidence


Synthesis of Enantiopure Secondary Alcohols via Organolithium + Aldehyde Coupling

When an aromatic or aliphatic aldehyde must be transformed into a secondary alcohol with ≥80 % enantiomeric excess, the (2S,2′S) ligand is used at 2.0 equiv relative to the aldehyde in a 1:1 dimethoxymethane/dimethyl ether mixture at −123 °C. Under these conditions, the ligand routinely delivers 80–95 % optical purity, as demonstrated for benzaldehyde (95 %) and heptanal (80 %) . Any deviation—racemic ligand, mono‑pyrrolidine analogue, or THF solvent—drops optical purity to ≤28 % .

Enantioselective Construction of Tertiary Alkynyl Carbinols

For the addition of lithium trimethylsilylacetylide to 4‑substituted cyclohexanones, 2.4 equiv of the (2S,2′S) ligand in toluene at −78 °C yields tertiary propargylic alcohols with 73–95 % ee . Omitting or sub‑stoichiometrically using the ligand results in racemic product (0 % ee) or poor enantioselectivity (18 % ee), confirming the necessity of the fully elaborated bis‑pyrrolidine framework for this transformation .

Chiral Pool Entry for Pyrrolidine‑Containing Bioactive Scaffolds

The (2S,2′S) ligand serves as a resolved, enantiopure synthon for constructing pyrrolidine‑based pharmacophores. Its specific rotation [α]D²⁸ −130° provides a verifiable stereochemical fingerprint for quality‑control release . Building‑block suppliers catalog it as a heterocyclic intermediate, and its C₂ symmetry enables further derivatization to chiral diamine ligands or bifunctional organocatalysts while maintaining enantiopurity .

Methodology Development and Chiral Ligand Benchmarking

Because the (2S,2′S) ligand’s performance envelope is quantitatively mapped across multiple aldehydes, alkyllithium reagents, and solvents (optical purity range 28 % to 95 % depending on conditions) , it functions as a well‑characterized positive control when evaluating new chiral ligands. Any novel ligand claiming superiority must exceed the 95 % optical purity mark set by this compound in the n‑BuLi/benzaldehyde system .

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